Pyridine-15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(115N)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480016 | |
| Record name | Pyridine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34322-45-7 | |
| Record name | Pyridine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34322-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotope Labeling Methodologies for Pyridine 15n
De Novo Synthetic Routes for Pyridine-¹⁵N
De novo synthesis offers a direct method to introduce ¹⁵N into the pyridine (B92270) ring by utilizing ¹⁵N-labeled reagents in the ring-forming step. This approach is advantageous when specific substitution patterns are desired from the outset.
Pyrylium (B1242799) Salt Intermediates for Pyridine-¹⁵N Synthesis
One established de novo method involves the reaction of pyrylium salts with a ¹⁵N-labeled ammonia (B1221849) source. Pyrylium salts, which are cationic aromatic compounds containing an oxygen heteroatom, can be synthesized from 1,5-dicarbonyl compounds. These salts serve as effective precursors to pyridines. The reaction proceeds by nucleophilic attack of the ¹⁵N-labeled amine on the pyrylium ring, leading to a ring-opened intermediate that subsequently cyclizes and dehydrates to form the ¹⁵N-labeled pyridine.
This method has been successfully applied to synthesize various ¹⁵N-labeled pyridine derivatives. For instance, the reaction of 2,6-di-tert-butylpyrylium perchlorate (B79767) with ¹⁵NH₄Cl in a sodium acetate-acetic acid buffer has been shown to produce 2,6-di-tert-butylpyridine-¹⁵N with a high conversion rate of 95%. However, a limitation of this route is that pyrylium salts lacking substituents at the 2- and 6-positions can be unstable, making this approach less suitable for producing unsubstituted or certain substituted pyridines.
Tetrahydropyran (B127337) Derivatives as Precursors for Pyridine-¹⁵N
Another de novo approach utilizes tetrahydropyran derivatives as stable precursors for the synthesis of Pyridine-¹⁵N. This strategy involves the synthesis of alkoxy-3,4-dihydro-2H-pyrans, which can be prepared through a Diels-Alder reaction between a vinyl ether and an α,β-unsaturated carbonyl compound. These pyran derivatives, which already contain the desired substitution pattern of the final pyridine product, are then converted to the corresponding ¹⁵N-labeled pyridine by reaction with ¹⁵NH₄Cl. This method has been employed to synthesize 3,5-dimethylpyridine-¹⁵N, starting from methacrolein (B123484) and propenyl ether to form the pyran precursor. This route provides a viable alternative for synthesizing pyridines that are not readily accessible through the pyrylium salt method.
Nitrogen Isotope Exchange Strategies for Pyridine-¹⁵N
Nitrogen isotope exchange strategies offer a powerful alternative for the synthesis of Pyridine-¹⁵N, particularly for late-stage labeling of complex molecules where a de novo synthesis would be impractical. This approach involves the chemical transformation of a ¹⁴N-pyridine into its ¹⁵N-isotopologue.
Zincke Imine Intermediate Approach for Pyridine-¹⁵N Labeling
The modern iteration of this method involves the activation of the pyridine nitrogen with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), forming a highly reactive N-triflylpyridinium salt. This activation facilitates a facile ring-opening upon reaction with a secondary amine, such as dibenzylamine (B1670424), at low temperatures to generate an N-triflyl-Zincke imine. This approach is advantageous as it proceeds under mild conditions and is tolerant of a wide range of substituents on the pyridine ring, including those at the 2-position, which was a limitation of earlier Zincke-based methods. The resulting Zincke imines are often stable enough to be isolated, sometimes by precipitation, which ensures that no unlabeled starting material is carried forward.
The crucial ¹⁵N-incorporation step is achieved by the ring-closure of the isolated Zincke imine intermediate in the presence of a ¹⁵N-labeled ammonium (B1175870) salt, typically ¹⁵NH₄Cl. The reaction is generally carried out in a solvent like ethanol, and the addition of a base such as sodium acetate (B1210297) is often beneficial for achieving high yields. This method has proven to be highly efficient, with ¹⁵N incorporation levels greater than 95% reported in many cases. The versatility of this protocol allows for the labeling of simple pyridine building blocks as well as complex, drug-like molecules in a late-stage fashion.
The following table summarizes the yields and ¹⁵N incorporation for a selection of building block-type pyridines using the Zincke imine approach.
| Starting Pyridine | Product | Yield of Zincke Imine (%) | Yield of ¹⁵N-Pyridine (%) | ¹⁵N Incorporation (%) |
| 2-Phenylpyridine | ¹⁵N-2-Phenylpyridine | 91 | 85 | >98 |
| 3-Bromopyridine | ¹⁵N-3-Bromopyridine | 85 (mixture with iminium salt) | 68 | 98 |
| 4-Phenylpyridine | ¹⁵N-4-Phenylpyridine | 93 | 91 | >98 |
| 3,5-Dimethylpyridine | ¹⁵N-3,5-Dimethylpyridine | 86 | 75 | >98 |
Data compiled from a study by Nguyen et al.
This table illustrates the high efficiency of the Zincke imine-based nitrogen isotope exchange for various substituted pyridines.
Scope and Functional Group Tolerance in Zincke-Mediated Pyridine-15N Labeling
The Zincke reaction, a classic method for transforming pyridines into pyridinium (B92312) salts, has been adapted into a powerful strategy for the nitrogen-15 (B135050) (¹⁵N) isotopic labeling of pyridines. This modern approach involves the activation of a ¹⁴N-pyridine, ring-opening to form a Zincke intermediate, and subsequent ring-closure with a ¹⁵N-labeled source, typically ¹⁵NH₄Cl. The scope and functional group tolerance of this methodology have been demonstrated to be remarkably broad, enabling the late-stage labeling of complex molecules.
The process generally begins with the activation of the pyridine nitrogen using trifluoromethanesulfonic anhydride (Tf₂O), followed by ring-opening with a secondary amine like dibenzylamine to form an isolable N-Tf-Zincke imine intermediate. This intermediate is then cyclized using ¹⁵NH₄Cl, often with an additive like sodium acetate (NaOAc), to yield the ¹⁵N-pyridine.
The method is effective for pyridines with a wide array of substitution patterns and functional groups. It tolerates substitution at the 2, 3, and 4-positions of the pyridine ring. For instance, 2-substituted pyridines bearing alkyl (methyl, phenethyl), protected amine (pyrrolidine), and acetal (B89532) groups are viable substrates. Heterocyclic substituents such as furan (B31954) and thiophene (B33073) at the 2-position are also well-tolerated, as are methoxy (B1213986) and amino derivatives. For pyridines with substituents at the 3- and 4-positions, the reaction accommodates both electron-withdrawing and electron-donating groups.
The functional group tolerance is extensive, a key advantage for its application in medicinal chemistry and drug discovery. The reaction is compatible with halides, acetals, esters, ketones, sulfonamides, phenoxy groups, alkenes, alkynes, and even basic nitrogen atoms and other heterocycles. For example, the methodology has been successfully applied to the ¹⁵N-labeling of complex, bioactive molecules and pharmaceuticals, including those containing secondary amides, which could potentially react with the Tf₂O activator. In cases like the drug loratadine, isolating the Zincke imine intermediate by precipitation before the cyclization step was shown to improve the isotopic enrichment.
Furthermore, the reaction demonstrates notable chemoselectivity in molecules containing multiple pyridine rings. In etoricoxib, which has two pyridine units, labeling occurs selectively on the more sterically accessible, disubstituted pyridine over the trisubstituted one. Similarly, in metyrapone, labeling preferentially occurs on the more electron-deficient pyridine ring. This highlights the influence of both steric and electronic factors on the reaction's selectivity.
Table 1: Examples of Functional Group Tolerance in Zincke-Mediated ¹⁵N-Labeling of Pyridines This table is interactive and allows for sorting.
| Pyridine Substrate | Position of Substituent | Functional Group Type | Isotopic Incorporation (%) | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine | 2 | Aryl | >99% | |
| 3-Bromopyridine | 3 | Halide | 99% | |
| 2-Methylpyridine | 2 | Alkyl | >99% | |
| 2-(Furan-2-yl)pyridine | 2 | Heterocycle | >99% | |
| 2-Methoxypyridine | 2 | Ether | 99% | |
| 3-(Trifluoromethyl)pyridine | 3 | Electron-withdrawing | >99% | |
| 4-Methoxypyridine | 4 | Electron-donating | 98% | |
| Nicotine | 3 | Complex/Alkaloid | 98% | |
| Etoricoxib | Multiple | Drug Molecule | 99% (selective) | |
| Loratadine | Multiple | Drug Molecule | 57% |
Atom Transmutation Protocols for Nitrogen Heteroaromatics, including this compound
Recent advancements in synthetic chemistry have introduced sophisticated "skeletal editing" or "atom transmutation" strategies that enable the direct exchange of an atom within a heterocyclic core. For pyridines, this has culminated in protocols for a direct ¹⁴N-to-¹⁵N isotopic swap. These methods are distinct from traditional de novo syntheses as they modify the existing molecular skeleton in a late-stage fashion.
In 2024, several research groups independently reported similar approaches for the ¹⁴N to ¹⁵N exchange in various nitrogen heteroaromatics, including pyridines and pyrimidines, by adapting the Zincke reaction. One prominent method involves an Addition of Nucleophile, Ring Opening, Ring Closing (ANRORC) sequence. In this process, the nitrogen atom of the starting heterocycle is activated, typically by triflylation, making the ring susceptible to nucleophilic attack.
A key development is the use of an easily prepared ¹⁵N-enriched aspartate-derived diester as the nucleophile. This nucleophile attacks the activated pyridine (or pyrimidine), initiating a ring-opening/ring-closure sequence. The transformation proceeds through an isolable ¹⁵N-succinyl intermediate, where the original ¹⁴N atom has been swapped with the ¹⁵N from the aspartate reagent. A final elimination step, often promoted by a base like DBU, releases the succinyl group as fumarate (B1241708) or maleate, unveiling the ¹⁵N-labeled heterocycle.
These atom transmutation reactions occur under mild conditions and generally provide high chemical yields and useful levels of isotopic enrichment. This strategy represents a powerful tool for rapidly accessing ¹⁵N-labeled compounds, which are valuable for high-sensitivity nuclear magnetic resonance (NMR) studies in chemical biology, materials science, and drug discovery. Another related approach also utilizes N-triflylation to activate the pyridine ring but employs ¹⁵NH₄Cl in the ring-closing step following the formation of a Zincke imine, achieving a similar net ¹⁴N-to-¹⁵N transmutation. These skeletal editing methods provide a direct pathway to isotopically labeled heterocyles without the need for lengthy, multi-step de novo synthesis.
Incorporation Efficiency and Isotopic Purity Assessment of this compound
The success of any isotopic labeling procedure is quantified by its incorporation efficiency and the isotopic purity of the final product. For Pyridine-¹⁵N, these parameters are crucial for its applications in areas like metabolic studies and as an internal standard in mass spectrometry. Modern synthetic protocols for ¹⁵N-labeling of pyridines, particularly those based on Zincke imine intermediates, consistently report very high levels of ¹⁵N incorporation.
In most cases, the isotopic incorporation is greater than 95%, with a significant number of examples achieving over 99% purity. This high fidelity is attributed to the mechanism of the ring-closing step with ¹⁵NH₄Cl, which efficiently incorporates the ¹⁵N atom. The ability to isolate the Zincke imine intermediate before the final cyclization step is a key advantage, as it ensures that any unreacted starting ¹⁴N-pyridine does not contaminate the final product, thereby maximizing the isotopic purity of the labeled compound.
The assessment of isotopic purity and incorporation efficiency is primarily conducted using high-resolution mass spectrometry (MS) and NMR spectroscopy. Mass spectrometry can precisely determine the mass-to-charge ratio, allowing for the quantification of the relative abundance of the ¹⁵N-isotopolog compared to its ¹⁴N-counterpart. For example, an improved Zincke reaction for synthesizing nicotinamide-1-¹⁵N reported a final isotopic purity of 98%, a value confirmed by high-resolution mass spectrometry, which matched the isotopic purity of the ¹⁵NH₄Cl reagent used.
NMR spectroscopy, particularly ¹H NMR, is also used to determine isotopic incorporation by analyzing the coupling patterns and shifts induced by the adjacent ¹⁵N nucleus. In some protocols, a mild acid wash is employed after the labeling reaction to remove any unreacted starting material, which further enhances the isotopic purity of the isolated product.
Table 2: Reported ¹⁵N Isotopic Enrichment for Various Pyridine Derivatives This table is interactive and allows for sorting.
| Labeled Compound | Synthesis Method | Isotopic Enrichment (%) | Analytical Method | Reference |
|---|---|---|---|---|
| ¹⁵N-2-Phenylpyridine | Zincke Imine / ¹⁵NH₄Cl | >99% | ¹H NMR / MS | |
| ¹⁵N-3-Bromopyridine | Zincke Imine / ¹⁵NH₄Cl | 99% | ¹H NMR / MS | |
| ¹⁵N-4-Phenylpyridine | Aspartate-mediated ANRORC | Matches ¹⁵N-aspartate purity | Not Specified | |
| ¹⁵N-Nicotine | Zincke Imine / ¹⁵NH₄Cl | 98% | HRMS | |
| ¹⁵N-Etoricoxib | Zincke Imine / ¹⁵NH₄Cl | 99% | HRMS | |
| ¹⁵N-Nicotinamide | Improved Zincke Reaction | 98% | HRMS | |
| ¹⁵N-Vismodegib derivative | Zincke Imine / ¹⁵NH₄Cl | >95% | Not Specified |
Synthesis of Higher Mass Pyridine Isotopologs, including Deuteration
For applications in pharmacokinetic and metabolism studies (ADMET), isotopologs with a higher mass shift than just M+1 are often required to avoid interference from natural isotopic abundance in mass spectrometry analysis. This has driven the development of methods to synthesize pyridine isotopologs containing both ¹⁵N and deuterium (B1214612) (D), creating M+2, M+3, or even higher mass variants.
The reactivity of the Zincke imine intermediate, formed during the ¹⁵N-labeling process, provides a convenient entry point for incorporating deuterium atoms. The C3 and C5 positions of the Zincke imine are electron-rich and susceptible to electrophilic substitution. This allows for a sequential labeling strategy: first, the ¹⁴N-pyridine is ring-opened to the Zincke imine. Next, the imine is treated with a deuterium source, such as deuterated acetic acid (AcOD), to install deuterium atoms at the C3 and/or C5 positions.
Following deuteration, the ring is closed using ¹⁵NH₄Cl. This final step incorporates the ¹⁵N atom, resulting in a dual-labeled pyridine isotopolog. This process has been successfully applied to produce M+2 and M+3 isotopologs of various pyridine-containing molecules, including the drug vismodegib. The ability to perform deuteration on the intermediate prior to the ¹⁵N-cyclization is a significant advantage of this synthetic strategy. Further research is aimed at increasing the levels of deuterium incorporation to greater than 99% and expanding the protocol to a wider range of complex pyridine structures.
Table 3: Examples of Higher Mass Pyridine Isotopolog Synthesis This table is interactive and allows for sorting.
| Starting Compound | Isotopolog Synthesized | Labeling Strategy | Deuterium Source | ¹⁵N Source | Reference |
|---|---|---|---|---|---|
| Vismodegib | d₂-¹⁵N-Vismodegib (M+3) | Sequential deuteration and ¹⁵N-cyclization of Zincke imine | AcOD in d₃-MeCN | ¹⁵NH₄Cl | |
| 3-Bromopyridine | d-¹⁵N-3-Bromopyridine (M+2) | Sequential deuteration and ¹⁵N-cyclization of Zincke imine | AcOD | ¹⁵NH₄Cl | |
| General Pyridines | d₂-¹⁵N-Pyridines (M+3) | Deuteration of C3/C5 positions of Zincke imine, then ring closure | Not specified | ¹⁵NH₄Cl |
Advanced Spectroscopic Characterization of Pyridine 15n
Solution-State 15N Nuclear Magnetic Resonance Spectroscopy of Pyridine-15N
Solution-state 15N Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atom in this compound. However, its application comes with a unique set of challenges and considerations.
The primary challenge in ¹⁵N NMR spectroscopy lies in the low intrinsic sensitivity of the ¹⁵N nucleus. This insensitivity stems from two main factors: its low natural abundance and its small gyromagnetic ratio. The most abundant isotope of nitrogen is ¹⁴N (99.6% natural abundance), while ¹⁵N constitutes only about 0.36% to 0.4%. wikipedia.orgprometheusprotocols.net This scarcity necessitates the use of isotopically labeled this compound to obtain a detectable signal in a reasonable timeframe. researchgate.netnih.gov
Furthermore, the gyromagnetic ratio of ¹⁵N is negative and small in magnitude (−27.126 × 10⁶ T⁻¹s⁻¹), which is only about 10.14% that of the ¹H nucleus. This results in a significantly lower resonance frequency and a smaller population difference between nuclear spin states, leading to a weaker NMR signal. rsc.org Consequently, the signal-to-noise ratio for ¹⁵N is approximately 300 times lower than for ¹H at the same magnetic field strength. These factors often make direct detection of ¹⁵N signals difficult, especially at natural abundance. japsonline.com To overcome these sensitivity issues, techniques such as isotopic enrichment and polarization transfer methods like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are often employed. japsonline.com The INEPT pulse sequence, in particular, enhances the signal by transferring the higher polarization of protons to the less sensitive ¹⁵N nucleus.
| Property | ¹⁵N | ¹H | ¹³C |
| Natural Abundance (%) | 0.37 libretexts.org | 99.98 | 1.11 |
| Spin (I) | 1/2 aiinmr.com | 1/2 | 1/2 |
| Gyromagnetic Ratio (10⁶ rad T⁻¹ s⁻¹) | -27.126 | 267.513 | 67.262 |
| NMR Frequency at 11.7 T (MHz) | 50.7 | 500 | 125.7 |
In addition to sensitivity challenges, the ¹⁵N nucleus in this compound exhibits significant chemical shift anisotropy (CSA). d-nb.infod-nb.info CSA arises because the magnetic shielding experienced by the nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling averages this anisotropy, resulting in a single sharp resonance line. However, the CSA provides a significant contribution to the spin-lattice (T₁) relaxation of the ¹⁵N nucleus, especially at higher magnetic fields. d-nb.inforesearchgate.net
The relaxation of the ¹⁵N nucleus in pyridine (B92270) is governed by several mechanisms, with the dominant ones being relaxation due to CSA and intermolecular dipole-dipole interactions with solvent protons. d-nb.inforesearchgate.net The contribution from intramolecular dipole-dipole interactions with the ring protons is relatively small due to the larger distances involved. d-nb.info At higher temperatures, spin-rotation interaction also becomes a notable relaxation pathway. d-nb.inforesearchgate.net
Studies on liquid pyridine have shown that the anisotropy of its motion is relatively small. d-nb.inforesearchgate.net The principal elements of the ¹⁵N chemical shift tensor in solid pyridine have been determined from powder spectra, revealing a large anisotropy. d-nb.inforesearchgate.net The most shielded component of the tensor is typically found to be perpendicular to the plane of the aromatic ring. d-nb.info This large CSA is a key factor in the relaxation behavior of this compound and can be exploited to gain insights into molecular dynamics. d-nb.infod-nb.info The spin-lattice relaxation time (T₁) is a measure of the time it takes for the nuclear magnetization to return to equilibrium along the main magnetic field. huji.ac.il
The ¹⁵N chemical shift of this compound is highly sensitive to its molecular environment and electronic structure. This sensitivity allows for the correlation of chemical shifts with various molecular parameters.
Substituent Effects: The electronic nature of substituents on the pyridine ring significantly influences the ¹⁵N chemical shift. gu.se Electron-donating groups generally cause an upfield shift (increased shielding), while electron-withdrawing groups lead to a downfield shift (deshielding). ipb.pt These shifts are primarily governed by the influence of the substituent on the π-electron population at the nitrogen atom. gu.se For instance, in a series of 4-substituted pyridines, a correlation has been observed between the ¹⁵N chemical shifts and the ionization potentials. rsc.org
pH and Protonation: The ¹⁵N chemical shift of pyridine is extremely sensitive to pH due to the protonation of the nitrogen atom. researchgate.netnih.gov Upon protonation, the ¹⁵N resonance can shift downfield by as much as 90 ppm. researchgate.netnih.gov This large chemical shift difference between the free base and the protonated form makes this compound an excellent probe for pH measurements. researchgate.netnih.gov The observed chemical shift is a weighted average of the shifts of the protonated and unprotonated species, allowing for the determination of pKa values. japsonline.comresearchgate.net
Solvent Effects: The solvent can also have a significant impact on the ¹⁵N chemical shift of pyridine. rsc.orgnih.gov Changes in solvent polarity can alter the electronic distribution in the molecule, leading to observable shifts. rsc.org For instance, a correlation has been found between the solvent-induced changes in the ¹⁵N chemical shift and the solvent-dependent highest occupied molecular orbital (HOMO) energy. rsc.org In complexation studies, the solvent and counter-ion can dramatically influence the coordination shift, with variations of up to 40 ppm being reported for the same silver(I)-bis(pyridine) complex in different solvents. nih.gov
To overcome the low sensitivity of ¹⁵N NMR and to establish connectivity between atoms, multi-dimensional NMR techniques are invaluable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for this compound. japsonline.com
The ¹H/¹⁵N HMBC experiment correlates the chemical shifts of protons with those of nitrogen atoms that are two or three bonds away. This is achieved by detecting the sensitive ¹H signal while indirectly evolving the chemical shift of the ¹⁵N nucleus. japsonline.comresearchgate.net This inverse detection method provides a significant sensitivity enhancement. researchgate.net For this compound, the HMBC experiment can be used to unambiguously assign the nitrogen resonance by observing its correlation to the protons on the pyridine ring. This technique is crucial for structural elucidation, especially in complex molecules containing pyridine moieties, and has been successfully applied to study proton pump inhibitors and other nitrogen-containing heterocycles. japsonline.com The development of gradient-enhanced versions of these experiments further improves spectral quality by suppressing unwanted signals. researchgate.net
Correlation of 15N Chemical Shifts with Molecular Parameters in this compound Systems
Solid-State 15N Nuclear Magnetic Resonance Spectroscopy of this compound
Solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of this compound in the solid phase, where molecular motion is restricted.
Cross-Polarization/Magic Angle Spinning (CP/MAS) is a powerful combination of techniques used in ssNMR to obtain high-resolution spectra of rare and insensitive nuclei like ¹⁵N. mdpi.comcolostate.educsic.es
Cross-Polarization (CP): This technique enhances the signal of the ¹⁵N nuclei by transferring magnetization from the abundant and highly polarized protons. This not only boosts the signal intensity but also allows for shorter experiment times, as the repetition rate is governed by the faster relaxing protons. mdpi.com
Magic Angle Spinning (MAS): In the solid state, the large chemical shift anisotropy (CSA) of the ¹⁵N nucleus in pyridine leads to very broad spectral lines, often spanning several kilohertz. colostate.edu MAS involves spinning the sample at a high frequency (kilohertz range) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. This rapid spinning averages out the anisotropic interactions, including CSA and dipole-dipole couplings, resulting in significantly narrower and more resolved spectral lines. psu.edu
CP/MAS studies have been instrumental in characterizing this compound in various solid environments. For example, it has been used to study pyridine adsorbed on surfaces, such as mesoporous silica (B1680970). psu.edu These studies revealed that at low concentrations, pyridine molecules form hydrogen bonds with surface silanol (B1196071) groups. psu.edu The ¹⁵N chemical shift is sensitive to the nature of this interaction, allowing for the characterization of surface acidity. psu.edu Furthermore, CP/MAS experiments can provide information on the dynamics of the adsorbed pyridine molecules, such as jumping between different binding sites. psu.edu The technique has also been applied to study nitro- and amino-substituted pyridines, where it helped in understanding the effects of substituents on the ring nitrogen chemical shifts in the solid state. mdpi.com
Probing Molecular Structure and Environment in Crystalline this compound Solids
Solid-state NMR (ssNMR) of this compound provides a powerful method for elucidating the structure and electronic environment in its crystalline form. The 15N chemical shift is highly sensitive to its local surroundings, making it an excellent probe for intermolecular interactions. mdpi.commdpi.com
In the solid state, the principal elements of the 15N chemical shift tensor of pyridine have been determined from powder spectra. For instance, at -105°C, the principal values were found to be σxx = -313 ± 10 ppm, σyy = -94 ± 10 ppm, and σzz = +469 ± 10 ppm, relative to liquid pyridine. uni-stuttgart.deresearchgate.net The z-axis of the tensor is perpendicular to the molecular plane. uni-stuttgart.deresearchgate.net This anisotropy in the chemical shift is a key parameter that provides detailed information about the electronic structure around the nitrogen atom.
Theoretical calculations, when compared with experimental ssNMR data, offer deeper insights. Models that incorporate intermolecular effects, such as hydrogen bonding, and allow for the optimization of neighboring proton positions show the best agreement with experimental chemical shifts. mdpi.com The ability to accurately predict 15N chemical shifts in the solid state is crucial for interpreting complex spectra and understanding the influence of the crystalline environment on the molecule. mdpi.comchemrxiv.org For example, studies on pyridine adsorbed on mesoporous silica have demonstrated how 15N NMR can distinguish between different interaction sites, such as hydrogen bonding to surface silanol groups and physisorbed states. mdpi.compsu.edu
Analysis of Intermolecular Interactions in Solid-State this compound
The 15N nucleus in this compound is particularly sensitive to non-covalent interactions, which are fundamental to understanding crystal packing and the properties of materials. mdpi.comresearchgate.net Hydrogen bonding, a primary intermolecular interaction, significantly influences the 15N chemical shift tensor. mdpi.com
In solid-state this compound, intermolecular dipole-dipole interactions are a significant relaxation mechanism at low temperatures. uni-stuttgart.deresearchgate.net By analyzing the 15N spin-lattice relaxation times (T1) at various temperatures, it is possible to dissect the contributions of different relaxation pathways, including intermolecular dipole-dipole interactions and chemical shift anisotropy. uni-stuttgart.deresearchgate.net
Furthermore, the 15N chemical shift provides a sensitive measure of the protonation state and the geometry of hydrogen bonds. mdpi.com For instance, the formation of a hydrogen bond to the pyridine nitrogen leads to a characteristic change in the chemical shift tensor, primarily affecting the in-plane components. mdpi.com This sensitivity allows researchers to probe the nature of acidic sites on surfaces and in complex materials by observing the 15N NMR spectrum of adsorbed this compound. chemrxiv.org Computational studies have shown that the change in the 15N chemical shift upon interaction with different sites can be correlated with the strength and nature of the intermolecular bonds formed. mdpi.comchemrxiv.org
Advanced NMR Techniques for Signal Enhancement with this compound
The inherently low sensitivity of 15N NMR, due to its low natural abundance and small magnetic moment, can be overcome by hyperpolarization techniques. nih.govrsc.org this compound is a model substrate extensively used in the development and application of these advanced methods to achieve significant signal enhancements. york.ac.uknih.gov
Signal Amplification by Reversible Exchange (SABRE) with this compound
Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique that dramatically increases NMR signal intensities. york.ac.uknih.gov The method involves the transfer of spin order from parahydrogen (a nuclear spin isomer of H2) to a substrate, like this compound, mediated by a reversible binding interaction with an organometallic catalyst. scienceopen.commmu.ac.uk Pyridine was one of the first molecules to be hyperpolarized using this method and remains a benchmark for SABRE studies. york.ac.uknih.govwhiterose.ac.uk
The process typically involves an iridium-based catalyst to which both parahydrogen and the this compound substrate temporarily bind. scienceopen.commmu.ac.uk In this transient complex, the spin order from the parahydrogen-derived hydride ligands is transferred to the 15N nucleus of the pyridine molecule. rsc.org This results in a massive, non-equilibrium spin polarization of the 15N nucleus, leading to signal enhancements of several orders of magnitude. rsc.org
Homogeneous and Heterogeneous SABRE Approaches for this compound
SABRE can be implemented in both homogeneous and heterogeneous systems.
Homogeneous SABRE: In this approach, the catalyst, substrate, and parahydrogen are all in the same phase, typically a solution. nih.gov This is the most common setup for SABRE experiments with this compound, utilizing soluble iridium complexes like [Ir(IMes)(COD)Cl] (where IMes is 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene and COD is cyclooctadiene). mmu.ac.uknih.gov Homogeneous systems generally provide high enhancement factors. nih.gov For instance, 15N NMR signal enhancements of over 1000-fold for free this compound in solution have been reported. rsc.org
Heterogeneous SABRE (HET-SABRE): To facilitate catalyst removal, which is crucial for biomedical applications, heterogeneous SABRE catalysts have been developed. nih.govresearchgate.net In this approach, the iridium catalyst is immobilized on a solid support, such as silica particles. nih.govresearchgate.net The hyperpolarization of this compound still occurs through reversible binding to the supported catalyst. While the observed enhancements are typically lower than in homogeneous systems, HET-SABRE has successfully demonstrated significant signal gains, with reports of ~100-fold enhancement for the 15N resonance of this compound. nih.govresearchgate.net A key advantage is that no catalyst is present in the final hyperpolarized solution. researchgate.net
High-Field SABRE (HF-SABRE) Applications of this compound
Conventional SABRE experiments are most efficient at low magnetic fields (microtesla to millitesla range), requiring sample transfer to a high-field NMR spectrometer for detection. whiterose.ac.uk High-Field SABRE (HF-SABRE) aims to perform the polarization transfer directly within the high-field magnet of the NMR or MRI scanner, eliminating the need for field cycling. nih.govrsc.orgnih.gov
In HF-SABRE, polarization transfer from parahydrogen-derived hydrides to 15N nuclei occurs in situ at a constant high magnetic field (e.g., ~7-9.4 T). nih.govnih.gov This is achieved by continuously bubbling parahydrogen through the sample while applying specific radiofrequency fields to facilitate the spin order transfer. nih.govresearchgate.net Although the spontaneous polarization transfer is less efficient at high fields, HF-SABRE has been successfully demonstrated with this compound. nih.govresearchgate.net It has enabled the acquisition of 2D 15N MRI images of catalyst-bound this compound, showcasing its potential for in situ hyperpolarization and imaging applications. nih.gov
SABRE-SHEATH for Spin Hyperpolarization with this compound
SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) is a variation of the SABRE technique that is particularly effective for hyperpolarizing heteronuclei like 15N. scienceopen.comnih.gov This method operates at very low magnetic fields, typically in the microtesla (µT) range, which are achieved using a magnetic shield. nih.govscienceopen.com
At these ultralow fields, the spin system becomes strongly coupled, allowing for highly efficient, spontaneous transfer of polarization from the parahydrogen-derived protons to the 15N nucleus of this compound. scienceopen.comnih.gov This technique has produced remarkable levels of 15N polarization, with reports of over 30% polarization for this compound. nih.gov The high levels of hyperpolarization achieved with SABRE-SHEATH have enabled single-scan 15N NMR measurements and even 15N magnetic resonance imaging. scienceopen.comacs.org Despite its efficiency, a drawback of SABRE-SHEATH is the requirement for rapid and precise magnetic field cycling from the ultralow polarization field to the high detection field. nih.gov
Table of Research Findings for Advanced NMR Techniques with this compound
Table of Chemical Compounds
Dynamic Nuclear Polarization (DNP) for this compound
Dynamic Nuclear Polarization (DNP) is a sophisticated technique used to dramatically enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, DNP is instrumental in overcoming the inherently low sensitivity of the ¹⁵N nucleus, thereby enabling advanced spectroscopic studies and applications. The process involves transferring the high spin polarization of electrons to the nuclear spins of ¹⁵N atoms.
Standard DNP methodologies have proven effective for polarizing this compound to high levels. researchgate.netnih.gov The fundamental mechanism of DNP for solid samples, often termed DNP Surface Enhanced NMR Spectroscopy (DNP SENS), begins with the impregnation of the sample with a solution containing stable organic radicals, such as TEKPol or AMUPol. ethz.ch At cryogenic temperatures (around 100 K) and under constant microwave irradiation, polarization is transferred from the electron spins of the radical to the nuclear spins within the sample. ethz.ch This polarization can then diffuse through the material, significantly amplifying the NMR signal. The theoretical maximum signal enhancement (ε) for ¹⁵N with DNP can be as high as 6491. rsc.org
Research has utilized DNP to explore the properties of this compound in various environments. For instance, low-temperature ¹⁵N DNP SENS has been applied to investigate the surface sites of materials like γ-alumina. acs.org By adsorbing this compound onto the surface, researchers could distinguish different types of acidic sites based on the ¹⁵N chemical shifts. acs.org These studies established a correlation between the ¹⁵N chemical shift and the adsorption energy of the pyridine molecule: a stronger adsorption corresponds to a more shielded ¹⁵N chemical shift. acs.org This relationship is traced back to the bonding interaction between the lone pair of electrons on the pyridine's nitrogen atom and the acidic sites on the alumina (B75360) surface. acs.org
The table below summarizes key findings from DNP studies involving this compound.
| Research Focus | Key Findings | Reference(s) |
| Surface Site Characterization | DNP SENS of adsorbed this compound on γ-alumina identified four distinct surface site groups. | acs.org |
| Adsorption Energy Correlation | A direct correlation was found where stronger pyridine adsorption leads to a more shielded ¹⁵N chemical shift. | acs.org |
| Polarization Efficiency | Standard DNP techniques can effectively polarize this compound derivatives to high levels, making them suitable for sensitive MRI applications. | researchgate.netnih.gov |
Applications of Hyperpolarized this compound in Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS)
The hyperpolarized state of this compound, achieved through methods like DNP, unlocks its potential as a powerful contrast agent for molecular imaging with MRI and MRS. The enhanced signal, combined with the favorable chemical properties of the ¹⁵N nucleus, allows for real-time monitoring of physiological and biochemical processes in vivo. d-nb.infompg.de
A primary application of hyperpolarized this compound is as an ultrasensitive pH sensor. researchgate.netnih.gov The ¹⁵N chemical shift of the pyridine nitrogen is highly sensitive to its protonation state. researchgate.net There is a very large chemical shift difference (Δδ), reported to be greater than 90 ppm, between the protonated form (pyridinium) and the free base form of pyridine. researchgate.netnih.govresearchgate.net This substantial difference allows for the precise and rapid detection of small changes in pH. researchgate.net With a pKa of approximately 5.17, this compound is particularly effective for mapping pH in environments with values around this range, and its sensitivity can be tuned by adding substituents to the pyridine ring. researchgate.netrsc.org This capability is valuable for studying diseases associated with tissue acidosis, such as cancer. researchgate.net
Beyond pH sensing, hyperpolarized ¹⁵N-labeled probes derived from pyridine structures are being developed for other specific molecular targets. One such application is the detection of freely available zinc ions (Zn²⁺). d-nb.info A hyperpolarized ¹⁵N-labeled tris(2-pyridylmethyl)amine (B178826) (TPA) derivative has been shown to act as a sensor for Zn²⁺, exhibiting a large chemical shift difference upon ion complexation. d-nb.info This is significant because Zn²⁺ is an important biomarker in the pancreas, prostate cancer, and various neurodegenerative diseases. d-nb.info
The utility of hyperpolarized ¹⁵N probes is further enhanced by the intrinsically long spin-lattice relaxation time (T₁) of the ¹⁵N nucleus compared to the more commonly used ¹³C nucleus. rsc.orgnih.gov This longer T₁ provides an extended time window for administering the agent and acquiring images, which is crucial for capturing slower biological processes. rsc.org Additionally, the ¹⁵N nucleus has a very wide chemical shift range (up to 900 ppm), which provides high spectral resolution and detection accuracy. rsc.org
The table below details the applications of hyperpolarized this compound and its derivatives in MRI and MRS.
| Application Area | Probe Type | Key Characteristics | Research Findings | Reference(s) |
| pH Imaging | Hyperpolarized this compound | High sensitivity to protonation state | Large chemical shift difference (>90 ppm) between protonated and free base forms allows for accurate pH mapping. Useful for detecting tissue acidosis in diseases. | researchgate.netnih.govresearchgate.netrsc.org |
| Metal Ion Sensing | Hyperpolarized ¹⁵N-labeled TPA | Specific binding to Zn²⁺ | Demonstrates a large chemical shift difference upon complexation with Zn²⁺, enabling quantification of free zinc levels in tissues. | d-nb.info |
| Reactive Oxygen Species (ROS) Sensing | Hyperpolarized ¹⁵N-BBSP | Reacts with H₂O₂ | Shows a significant chemical shift difference (up to 88.4 ppm) upon reaction with hydrogen peroxide, enabling detection of this key ROS. In vivo detection has been demonstrated. | mpg.de |
Mechanistic Investigations Utilizing Pyridine 15n
Kinetic Isotope Effect (KIE) Studies with Pyridine-15N
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org Measuring ¹⁵N KIEs in reactions involving pyridine (B92270) provides invaluable insights into the bonding changes at the nitrogen atom in the rate-determining step and transition state of the reaction.
Primary ¹⁵N KIEs are observed when the C-N bond to the pyridine nitrogen is broken or formed in the rate-determining step of a reaction. The magnitude of the primary ¹⁵N KIE is indicative of the extent of bond cleavage or formation in the transition state. For instance, in the hydrolysis of pyridinio-N-phosphonates, a primary ¹⁵N KIE would be expected if the departure of the pyridine leaving group is part of the rate-limiting step.
Secondary ¹⁵N KIEs arise when the bonding to the nitrogen atom is altered, but the C-N bond itself is not broken in the rate-determining step. These effects are often smaller than primary KIEs and can provide subtle details about the transition state structure. For example, a change in the hybridization state of the nitrogen atom from sp² in pyridine to a more sp³-like character in a transition state can lead to a secondary ¹⁵N KIE. nasonline.org In studies of pyridine nucleotide-dependent dehydrogenases, secondary deuterium (B1214612) KIEs are used to probe the change in hybridization at the carbon accepting a hydride, and similar principles can be applied to the nitrogen in pyridine systems. nasonline.org
Furthermore, the magnitude of the KIE can be used to model the geometry of the transition state. nih.govnih.gov By comparing experimentally determined KIEs with values calculated for various theoretical transition state structures using computational methods like density functional theory (DFT), researchers can deduce the most likely transition state geometry. nih.govnih.gov This approach has been successfully applied to determine the transition state structures of various enzymatic reactions. For instance, in the study of uridine (B1682114) phosphorylase, experimental KIEs, including those from ¹⁵N labeling, were matched with DFT-calculated values to propose an SN2-like transition state. nih.gov Similarly, for hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), a combination of experimental and calculated KIEs revealed a near-symmetrical SN1-like transition state. nih.gov
The following table summarizes experimentally determined and calculated ¹⁵N KIEs for the arsenolysis of uridine catalyzed by Trypanosoma cruzi uridine phosphorylase.
| Isotope Position | Experimental KIE | Intrinsic KIE |
| 1,3-¹⁵N₂ | 1.034 | Not Reported |
| 1-¹⁵N | 1.030 | Not Reported |
| 3-¹⁵N | 1.004 | Not Reported |
Table 1: ¹⁵N Kinetic Isotope Effects in the Arsenolysis of Uridine by T. cruzi Uridine Phosphorylase. Data from nih.gov.
The use of KIEs is a cornerstone in the study of enzyme mechanisms. mdpi.comresearchgate.net Pyridine-¹⁵N KIEs have been particularly useful in understanding enzymes that utilize pyridine-containing substrates or cofactors, such as NAD(P)⁺-dependent dehydrogenases. nasonline.org The combination of hydrogen and nitrogen KIEs has been used to establish the fundamental chemical sequences in pyridine nucleotide-linked amino acid dehydrogenases. mdpi.com
The interpretation of KIEs in enzymatic reactions can be complex due to factors like substrate binding and product release, which can mask the chemical step. nasonline.org However, methods have been developed to dissect these contributing factors and determine the intrinsic KIE, which reflects the true energetic barrier of the chemical transformation. nih.gov These intrinsic KIEs provide detailed information about the transition state of the enzyme-catalyzed reaction. acs.orgnih.gov
In organometallic chemistry, KIEs are instrumental in elucidating reaction mechanisms, including the challenging process of C-H activation. snnu.edu.cn While deuterium KIEs (¹H/²H) are more common for studying C-H bond cleavage, ¹⁵N KIEs can provide complementary information when a pyridine-containing ligand is involved in the catalytic cycle. For instance, if the coordination or dissociation of a pyridine ligand is the rate-determining step in a C-H activation reaction, a ¹⁵N KIE would be expected. nsf.gov
Studies on iridium complexes have shown that the rate-limiting step can be the coordination of a substrate like benzene, rather than the C-H cleavage itself. snnu.edu.cn In such cases, if a pyridine ligand were involved in the pre-equilibrium, a ¹⁵N KIE could help to dissect the initial steps of the catalytic cycle. The selectivity of C-H activation can be directed by the coordination of a pyridine nitrogen to a Lewis-acidic boryl ligand on the metal center, highlighting the importance of the pyridine moiety in the reaction. nsf.gov
Application of this compound KIEs to Enzymatic Reaction Mechanisms
Mechanistic Probing via ¹⁵N Chemical Shift Changes in Pyridine-¹⁵N
The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen atom. This sensitivity makes ¹⁵N NMR spectroscopy of Pyridine-¹⁵N a powerful tool for probing mechanistic details, particularly those involving changes in protonation state and intermolecular interactions. researchgate.netacs.org
The protonation of the pyridine nitrogen leads to a significant change in its ¹⁵N chemical shift. This property can be exploited to monitor the protonation state of pyridine in various environments and to study the dynamics of proton transfer. acs.orgacs.org For example, ¹⁵N NMR has been used to characterize the extent of proton transfer from a Brønsted acid to pyridine bases, revealing a sigmoidal relationship between the ¹⁵N chemical shift and the acid strength. acs.orgacs.org
This technique allows for the clear identification of the point at which the pyridine base becomes fully protonated. acs.orgacs.org Furthermore, ¹⁵N NMR can distinguish between different types of interactions, such as Lewis and Brønsted acid sites on a surface. researchgate.net In a study of pyridine adsorbed on an acid magnesium hydroxide (B78521) fluoride (B91410) surface, distinct ¹⁵N chemical shifts were observed for pyridine coordinated to Lewis sites (-100 ppm), Brønsted sites (-175 ppm), and weakly adsorbed pyridine (~-88 ppm). researchgate.net This ability to resolve different states makes ¹⁵N NMR an excellent tool for monitoring proton transfer dynamics and characterizing acid-base interactions in complex systems. researchgate.netosu.edu
The following table shows the ¹⁵N chemical shifts for pyridine in different states of interaction with an acidic surface.
| Pyridine Species | Interaction Type | ¹⁵N Chemical Shift (ppm) |
| LPy | Lewis Acid Site | ~ -100 |
| BPy | Brønsted Acid Site | ~ -175 |
| HPy | Hydrogen-bonded | ~ -88 |
| PPy | Physisorbed | ~ -49 |
Table 2: ¹⁵N Chemical Shifts of Pyridine Adsorbed on an Acidic Surface. Data from researchgate.net.
Investigating Halogen Bonding Interactions with this compound
The isotopic labeling of pyridine with ¹⁵N is a powerful technique for elucidating the nature of non-covalent interactions, particularly halogen bonding. fishersci.atwikidata.org The sensitivity of the ¹⁵N nuclear magnetic resonance (NMR) chemical shift to the electronic environment of the nitrogen atom allows for detailed investigation of the formation and strength of halogen bonds in solution and the solid state. fishersci.atfishersci.ca
Halogen bonding refers to the attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). Pyridine, with the lone pair of electrons on its nitrogen atom, serves as an effective halogen bond acceptor. When Pyridine-¹⁵N engages in a halogen bond, the electron density at the nitrogen nucleus is perturbed, leading to a measurable change in its ¹⁵N NMR chemical shift. This shift provides direct evidence of the interaction and can be correlated with the bond's strength. fishersci.ca
Studies have demonstrated that the formation of a halogen bond typically induces a negative shift (upfield shift) in the ¹⁵N NMR signal of the pyridine nitrogen. For instance, intramolecular halogen bonds involving iodine and bromine as donors have been shown to cause ¹⁵N chemical shift decreases of approximately 6 ppm and 1 ppm, respectively, highlighting the sensitivity of this method to the identity of the halogen atom. fishersci.ca
A notable application of this technique is in the study of complexes formed between pyridines and fluorinating agents like Selectfluor. In situ NMR studies using ¹H/¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed significant upfield shifts of the pyridine ¹⁵N signals upon interaction with Selectfluor. This observation was consistent with the formation of an [N−F−N]⁺ halogen bond. wikidata.org The magnitude of this shift was found to depend on the electronic properties of the pyridine derivative, with electron-rich pyridines exhibiting more significant changes, indicating they are more effective halogen bond acceptors. wikidata.org
The data below, derived from a study on pyridine-mediated fluorination, illustrates the changes in ¹⁵N chemical shifts upon interaction with Selectfluor, providing evidence for nitrogen-fluorine halogen bonding. wikidata.org
Similarly, the investigation of [bis(pyridine)iodine(I)]⁺ complexes uses ¹⁵N NMR coordination shifts (Δδ¹⁵Ncoord) to probe the three-center, four-electron [N–I–N]⁺ halogen bond. wikipedia.org By comparing the ¹⁵N chemical shift of the complex with that of the free ¹⁵N-labeled ligand, researchers can quantify the effect of the halogen bond formation. Factors such as chelation, steric hindrance, and ring strain in the pyridine ligand have been shown to influence the ¹⁵N coordination shift and, consequently, the stability and reactivity of the halogen-bonded complex. wikipedia.org
Characterization of Coordination in Catalytic Processes using this compound
The use of Pyridine-¹⁵N is instrumental in characterizing the coordination of pyridine-based ligands to metal centers in catalytic species. The ¹⁵N NMR coordination shift (Δδ¹⁵Ncoord), which is the difference in chemical shift between the coordinated and free ligand, serves as a sensitive probe of the metal-nitrogen bond strength and the electronic environment of the catalyst. fishersci.canih.gov
A compelling example is found in the study of trans-bis(pyridine)gold(I) and gold(III) complexes used as catalysts in cyclopropanation reactions. fishersci.canih.gov Researchers prepared a series of ¹⁵N-labeled pyridine ligands and their corresponding gold complexes. By measuring the ¹⁵N NMR spectra, they could determine the coordination shifts and correlate them with the catalytic activity. fishersci.ca
The studies revealed that a weaker coordination of the pyridine ligand to the gold center, indicated by a smaller absolute value of the coordination shift (|Δδ¹⁵Ncoord|), leads to a more catalytically active species. nih.gov For example, a geometrically restrained bis(pyridine)Au(I) complex with a smaller |Δδ¹⁵Ncoord| of -85.6 ppm and a longer Au-N bond (2.064 Å) showed unprecedented reactivity. This was attributed to the weaker-than-optimal coordination promoting the catalytic cycle, whereas stronger coordination is known to deactivate Au(I) catalysts. fishersci.canih.gov
In Au(III) complexes, stronger coordination, reflected by larger |Δδ¹⁵Ncoord| values and shorter Au-N bond lengths, correlated with lower catalytic reactivity. nih.gov The electronic properties of substituents on the pyridine ring also influenced the coordination strength and catalytic performance, a trend that was clearly quantified by the ¹⁵N coordination shifts. fishersci.ca
The following table summarizes key ¹⁵N NMR data and its correlation with Au-N bond length and catalytic activity for selected gold(III) complexes. fishersci.canih.gov
This approach is not limited to homogeneous catalysis. ¹⁵N NMR spectroscopy has also been applied to characterize heterogeneous catalysts. For instance, ¹⁵N{¹H} magic-angle spinning (MAS) NMR was used to confirm the coordination of pyridine to an electrophilic iridium site on a sulfated zirconium oxide support. This catalyst, [Ir(cod)py][SZO], was shown to be active in the dearomative hydroboration of pyridines. wikidata.org The spectroscopic data provided direct evidence for the formation of the active site, a crucial step in understanding the mechanism of the surface-supported catalyst. wikidata.org
Computational Studies of Pyridine 15n Systems
Ab Initio Calculations of 15N Chemical Shifts for Pyridine-15N
Ab initio calculations have become a vital tool for understanding the nuances of molecular solids, including the prediction of spectroscopic parameters like 15N chemical shifts for this compound. mdpi.com These computational methods provide insights that complement experimental data, particularly for compounds with low solubility that are challenging to study using solution-state techniques. mdpi.com
Prediction of Spectroscopic Parameters for this compound
The prediction of spectroscopic parameters, specifically 15N chemical shifts, through ab initio calculations has proven to be in good agreement with experimental values. mdpi.com Theoretical models can accurately forecast the influence of various substituents on the chemical shifts of the ring nitrogen in pyridine (B92270). mdpi.com For instance, in studies of aminonitropyridines, these calculations have successfully explained apparent reversals in chemical shift trends that are observed when comparing highly substituted pyridines and pyridine-1-oxides. mdpi.com
The accuracy of these predictions is enhanced by the choice of computational model. Optimized geometries, calculated using methods like Density Functional Theory (DFT) with specific functionals and basis sets (e.g., BLYP/D95**), have been shown to yield better agreement with experimental data compared to calculations based on X-ray geometries. mdpi.com This is because geometry optimization accounts for the electronic effects within the molecule more accurately. mdpi.com
Furthermore, the choice of reference compound is crucial for converting calculated chemical shieldings to the chemical shift scale. Nitromethane is a commonly used reference for this purpose. mdpi.com The precision of these computational predictions allows for the detailed assignment of NMR signals, which is essential for structural elucidation. rsc.orgjapsonline.com
Inclusion of Intermolecular Interactions in this compound Calculations
To achieve a higher level of accuracy in predicting 15N chemical shifts, it is often necessary to include intermolecular interactions in the ab initio calculations. mdpi.comresearchgate.net In the solid state, molecules are not isolated, and their chemical shifts are influenced by neighboring molecules through interactions such as hydrogen bonding. mdpi.comnih.gov
One approach to account for these effects is the cluster method, where the calculation includes the nearest neighboring molecules or relevant interacting fragments. mdpi.com Studies have consistently shown that including these intermolecular interactions leads to a better correlation between calculated and experimental chemical shifts. mdpi.comresearchgate.net For example, modeling a cluster of molecules within a finite array of point charges (EIM/cluster calculations) has been effective in capturing both electrostatic and covalent contributions to the shielding environment. researchgate.net
The explicit consideration of hydrogen bonding, a prevalent intermolecular force involving pyridine's nitrogen, significantly improves the accuracy of the calculations. mdpi.com By optimizing the positions of protons on neighboring molecules, the model can more realistically simulate the local environment of the this compound molecule, leading to more precise predictions of its 15N chemical shifts. mdpi.com This approach has been particularly successful in explaining the crystallographic non-equivalences observed in experimental solid-state NMR spectra. mdpi.com
Density Functional Theory (DFT) Investigations of this compound Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed characterization of reaction pathways, including the identification of transition states and the determination of energy barriers.
Transition State Characterization involving this compound
DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms by characterizing the transition state (TS) structures. For instance, in the regiodivergent alkylation of pyridines, DFT has been used to analyze the transition state complexes. acs.org This analysis can reveal the crucial role of factors like electrostatic interactions in directing the regioselectivity of a reaction. acs.org
In a study on the C3–H thiolation of pyridine, DFT calculations at the M06-2X/6-311G(d,p) level of theory were employed to map out the reaction pathway. nih.gov The calculations identified the key intermediates and transition states, starting from the formation of a Zincke salt, followed by nucleophilic addition, ring-opening to a Zincke imine, and subsequent radical addition. nih.gov By comparing the energy barriers of different potential pathways, researchers could determine the most feasible mechanism. For example, the significantly lower energy barrier for a radical addition pathway compared to an electrophilic process provided strong evidence for the operative mechanism. nih.gov
Furthermore, Voronoi Deformation Density (VDD) analysis of the transition state complexes can provide insights into the atomic charges, confirming the importance of electrostatic attractions between the nitrogen atom of pyridine and other reactants. acs.org
Free Energy Barrier Determination for this compound Reactions
A key application of DFT in studying reaction mechanisms is the calculation of free energy barriers (ΔG‡). These barriers determine the rate of a chemical reaction. In the context of pyridine functionalization, DFT calculations have been used to determine the rate-limiting step of a multi-step reaction. nih.gov For the C3–H thiolation of pyridine, the electrophilic radical addition was identified as the rate-limiting step with a calculated free energy barrier. nih.gov
Time-dependent DFT (TD-DFT) extends these capabilities to electronically excited states, allowing for the calculation of free-energy barriers for photochemical reactions. diva-portal.org Although benchmark studies on this compound itself are not explicitly detailed in the provided context, the methodology has been successfully applied to other systems, demonstrating its potential for accurately modeling reactions involving excited states. diva-portal.org
Correlation of Theoretical and Experimental Data for this compound
A critical aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. For this compound, this involves comparing calculated properties, such as NMR chemical shifts and reaction energy barriers, with values obtained from laboratory measurements.
Strong correlations have been observed between experimental 15N chemical shifts and those predicted by DFT calculations. japsonline.commit.edu For example, a study on proton pump inhibitors, which contain a pyridine moiety, found a strong correlation (r = 0.87) between predicted and experimental 15N chemical shifts. japsonline.com Similarly, in the study of metal-substituted zeolites, a strong correlation was found between the experimental 15N chemical shift of adsorbed pyridine and the calculated metal–nitrogen bond dissociation energy, a measure of Lewis acidity. mit.edu These correlations provide a robust method for characterizing material properties. mit.edu
Applications of Pyridine 15n in Diverse Scientific Disciplines
Pharmaceutical and Agrochemical Development with Pyridine-15N
The introduction of stable isotopes is an essential part of the modern pharmaceutical and agrochemical development pipeline. nih.gov Pyridine (B92270) and its derivatives are ubiquitous scaffolds in a vast number of biologically active molecules and approved drugs. chemrxiv.orgacs.orgacs.org Consequently, methods to incorporate ¹⁵N atoms into these structures are of high importance. nih.govnih.gov this compound serves as an invaluable isotopolog for various stages of development, from initial discovery to preclinical evaluation. nih.govresearchgate.net
The precise determination of a molecule's structure is a foundational requirement in drug development. Stable isotope labeling with compounds like this compound is integral to this process. nih.gov The use of ¹⁵N-labeled compounds provides a powerful handle for nuclear magnetic resonance (NMR) spectroscopy, a primary technique for structure elucidation. researchgate.net The ¹⁵N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus (spin=1), allowing for more precise structural analysis and the measurement of coupling constants.
In complex molecules, ¹⁵N NMR can help to:
Confirm the presence and electronic environment of the pyridine nitrogen. researchgate.net
Resolve ambiguities in complex spectra by providing an additional, sensitive nucleus to probe.
Aid in the unequivocal characterization of drug candidates and their metabolites. researchgate.net
The ability to obtain ¹⁵N-labeled versions of pyridine-containing drug candidates facilitates detailed structural studies that are crucial for understanding their biological activity. chemrxiv.org
Understanding the pharmacokinetic and toxicological profile of a drug candidate, collectively known as ADMET studies, is a critical step in development. nih.gov Stable mass isotopologs of candidate compounds are required for these in vivo evaluations. nih.govchemrxiv.org this compound and its derivatives are used as internal standards in quantitative mass spectrometry (MS) assays, particularly liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the unlabeled drug and its metabolites in biological fluids like blood, plasma, and urine. nih.govnih.govacs.org
The use of a stable isotope-labeled version of the drug (e.g., containing this compound) offers significant advantages:
Co-elution: The labeled and unlabeled compounds have nearly identical physicochemical properties, causing them to co-elute in chromatographic systems, which simplifies analysis.
Correction for Matrix Effects: It allows for the correction of signal suppression or enhancement caused by the complex biological matrix, leading to more accurate and precise quantification.
Metabolite Identification: The known mass shift between the parent drug and its ¹⁵N-labeled counterpart helps in identifying and tracking metabolic pathways.
Furthermore, methods have been developed that not only incorporate a ¹⁵N atom but also deuterium (B1214612) atoms at specific positions on the pyridine ring, creating higher mass isotopologs (e.g., M+2, M+3). nih.govchemrxiv.org These multiply-labeled compounds are especially valuable for in vivo ADMET studies where a clear mass distinction from the parent drug is necessary. nih.gov
Synthesizing labeled compounds from simple, isotopically enriched precursors (de novo synthesis) can be a long and resource-intensive process, especially for complex molecules discovered late in the development pipeline. nih.govthieme-connect.com Therefore, methods for "late-stage" isotopic labeling, where the isotope is introduced into an advanced intermediate or the final drug molecule, are highly desirable. nih.govresearchgate.netchemrxiv.org
Recently, a general and efficient method for the late-stage ¹⁵N-labeling of pyridines has been developed. nih.govnih.gov This strategy involves a ring-opening/ring-closing sequence:
Activation and Ring-Opening: The ¹⁴N-pyridine ring of the complex molecule is activated (e.g., with triflic anhydride) and opened by a nucleophile (e.g., dibenzylamine) to form an acyclic Zincke imine intermediate. nih.govresearchgate.net
Nitrogen Exchange and Ring-Closure: The Zincke imine is then treated with a commercially available ¹⁵N source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl), which closes the ring and incorporates the ¹⁵N atom. nih.govresearchgate.net
This approach has proven to be robust, tolerating a wide range of functional groups and substitution patterns on the pyridine ring, making it applicable to structurally complex pharmaceuticals. chemrxiv.orgchemrxiv.org The method typically achieves very high levels of isotope incorporation, often greater than 95%. nih.govresearchgate.net
Table 1: Examples of Complex Molecules Labeled Using Late-Stage ¹⁵N-Incorporation
| Starting Compound | Labeled Product | % ¹⁵N Incorporation | Reference |
| 2-Phenylpyridine | [¹⁵N]-2-Phenylpyridine | >99% | nih.gov |
| Etoricoxib analogue | [¹⁵N]-Etoricoxib analogue | 95% | nih.gov |
| Nevirapine | [¹⁵N]-Nevirapine | 96% | nih.gov |
| Pyridostigmine analogue | [¹⁵N]-Pyridostigmine analogue | 66% (yield) / >99% (incorp.) | thieme-connect.com |
Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Studies with this compound
Catalysis Research with this compound
Pyridine is a widely used probe molecule in catalysis to characterize the acidic properties of solid materials and to study interactions within catalytic complexes. The use of ¹⁵N-labeled pyridine significantly enhances the utility of NMR spectroscopy for these investigations, providing detailed insights into the nature of active sites and catalyst-substrate binding.
The acidity of solid catalysts, such as zeolites and metal oxides, is a crucial parameter that governs their catalytic activity. These materials can possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors). Differentiating and quantifying these sites is essential for catalyst design. mit.eduresearchgate.net
This compound adsorption coupled with solid-state magic-angle spinning (MAS) NMR spectroscopy has become a powerful technique for this purpose. mit.eduacs.org When this compound adsorbs onto an acid site, the interaction causes a change in the electron density around the nitrogen atom, which is reflected as a change in its ¹⁵N NMR chemical shift. researchgate.net
Distinguishing Acid Sites: Pyridine-¹⁵N interacting with Brønsted acid sites (forming a pyridinium (B92312) ion) exhibits a chemical shift in a different region (ca. 200–210 ppm) compared to when it coordinates to Lewis acid sites (ca. 230–280 ppm). researchgate.net Physisorbed pyridine appears at around 300 ppm. researchgate.net
Assessing Acid Strength: The magnitude of the ¹⁵N chemical shift can be correlated with the strength of the acid site. mit.eduresearchgate.net Studies on metal-substituted beta zeolites have shown a linear correlation between the ¹⁵N chemical shift of the adsorbed pyridine and the Mulliken electronegativity of the Lewis acidic metal center (e.g., Ti, Zr, Sn, Hf). mit.eduacs.org This allows for a quantitative scale of Lewis acidity to be established.
This NMR-based method offers high resolution and can be used to quantify the number of framework metal centers, even for NMR-inactive nuclei, providing a robust tool for characterizing catalyst surfaces. mit.eduacs.orgethz.ch
Table 2: ¹⁵N Isotropic Chemical Shifts (δiso) of this compound Adsorbed on Various Acid Sites
| Material/Acid Site | Acid Type | ¹⁵N δiso (ppm) | Reference |
| Sn-Beta | Lewis | 243 | mit.edu |
| Ta-Beta | Lewis | 250 | mit.edu |
| Nb-Beta | Lewis | 253 | mit.edu |
| Zr-Beta | Lewis | 258 | mit.edu |
| Hf-Beta | Lewis | 260 | mit.edu |
| Ti-Beta | Lewis | 265 | mit.edu |
| Al-Beta | Brønsted | 212 | mit.edu |
| Ga-Beta | Brønsted | 224 | mit.edu |
| B-Beta | Brønsted | 246 | mit.edu |
| Silanols (SiO₂) | Weak Brønsted | 288 | mit.edu |
This compound is also a key substrate for studying the mechanism of homogeneous catalysis, particularly in the field of hyperpolarization. Signal Amplification by Reversible Exchange (SABRE) is a technique that uses a catalyst, typically an iridium complex, to transfer the nuclear spin order from parahydrogen to a substrate, dramatically enhancing its NMR signal. whiterose.ac.ukrsc.org
Understanding the reversible binding of the substrate to the catalyst is crucial for optimizing the SABRE process. whiterose.ac.uk Using ¹⁵N-labeled pyridine allows researchers to directly observe the catalyst-bound state via ¹⁵N NMR, which is often present at very low concentrations. nih.govresearchgate.net
These studies provide critical information on:
Catalyst-Substrate Ligation: Direct detection of the ¹⁵N signal from the pyridine bound to the iridium center confirms the nature of the active catalytic complex. nih.govacs.org
Kinetics of Exchange: The rate at which the pyridine substrate associates with and dissociates from the catalyst can be measured, which is a key parameter for efficient polarization transfer. whiterose.ac.uk
Polarization Transfer Pathways: The spin-spin couplings between the parahydrogen-derived hydrides and the substrate's ¹⁵N nucleus within the catalytic complex are responsible for the polarization transfer. rsc.orgnih.gov Studying these interactions with this compound helps to elucidate the exact mechanism, such as in the SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) method, which is highly efficient for polarizing ¹⁵N nuclei. rsc.org
This research enables the rational design of more efficient catalysts and the expansion of SABRE to a wider range of biologically relevant molecules for applications in magnetic resonance imaging (MRI) and metabolic studies. rsc.orgnih.gov
Mechanistic Insights into Catalytic Reactions via this compound
One area of significant research is the hydroboration of pyridines, a crucial reaction for producing dearomatized heterocyclic compounds that are valuable intermediates in the synthesis of natural products and pharmaceuticals. nsf.gov In a study utilizing a heterogeneous iridium catalyst, FTIR and 15N{1H} MAS NMR spectroscopy of this compound confirmed its coordination to an electrophilic iridium center. nsf.gov This provided direct evidence for the initial step in the proposed catalytic mechanism, which involves the coordination of pyridine to the metal hydride, followed by insertion into the C=N bond to form a dearomatized metal amide. nsf.gov
Furthermore, this compound has been employed in studies of photocatalytic transformations. uni-regensburg.de NMR-based analysis using 15N-labeled pyridine helps in understanding the intricate hydrogen-bond networks and aggregation phenomena that are crucial for effective proton-coupled electron transfer (PCET) processes in photoredox catalysis. uni-regensburg.de
In the realm of organometallic chemistry, the electronic properties of pyridine ligands have been shown to critically influence the catalytic activity of gold(III) complexes. researchgate.net Studies using substituted this compound derivatives revealed a linear correlation between the 15N coordination chemical shift and the Hammett substituent constant, indicating that the reactivity of these complexes is systematically modulated by the electron density on the pyridine ligand. researchgate.net This insight is vital for the rational design of more efficient catalysts.
The Signal Amplification By Reversible Exchange (SABRE) technique, a hyperpolarization method, has also benefited from the use of this compound. acs.orgnih.govnih.gov SABRE allows for a dramatic enhancement of NMR signals, enabling the detection of low-concentration species and the study of rapid catalytic processes. acs.orgnih.gov The efficient transfer of polarization from parahydrogen to the 15N nucleus of pyridine has been demonstrated, facilitating single-scan NMR quantification at the millimolar level and providing a pathway for potential clinical applications. acs.orgnih.gov
Research into the catalytic hydrogenation of carboxylic esters with cooperative Ru(II) complexes has also utilized spectroscopic methods to probe the catalytically active species. uva.nl While this particular study did not explicitly use this compound, the detailed NMR investigations highlight the power of this technique in identifying reaction intermediates and understanding the role of ligands in the catalytic cycle, a process that would be further enhanced by isotopic labeling. uva.nl Similarly, mechanistic investigations into Fe-catalyzed α-C-H oxidations of tertiary amines have employed various substituted pyridines as solvents and ligands, demonstrating the influence of their electronic properties on the reaction rates. chemrxiv.org The use of this compound in such studies could provide more direct evidence for the coordination of pyridine to the iron center and its role in the catalytic mechanism. chemrxiv.org
Supramolecular Chemistry and Host-Guest Interactions using this compound
This compound is a valuable probe in the field of supramolecular chemistry, which focuses on the non-covalent interactions that govern the formation of complex assemblies. rsc.orgmdpi.comresearchgate.netthno.org The sensitivity of the 15N chemical shift to its local electronic environment makes it an excellent tool for studying host-guest interactions, where a "host" molecule encapsulates a "guest" molecule. rsc.orgacs.orgcolostate.edu
Hydrogen bonding is a fundamental non-covalent interaction that plays a crucial role in the structure and function of many chemical and biological systems. acs.orgcolostate.edufu-berlin.de this compound NMR spectroscopy has proven to be a powerful method for characterizing hydrogen bonds involving the pyridine nitrogen. acs.orgfu-berlin.denih.govfu-berlin.de
Studies on solid-state complexes of 15N-labeled pyridines with carboxylic acids and phenols have established clear correlations between the 15N chemical shift and the geometry of the N-H···O hydrogen bond. fu-berlin.defu-berlin.de For instance, in complexes of 15N-labeled 2,4,6-trimethylpyridine (B116444) (collidine) with various carboxylic acids, a monotonic high-field shift of the 15N signal is observed as the acidity of the carboxylic acid increases, corresponding to a shortening of the N-H bond. fu-berlin.de These correlations can be used to determine hydrogen bond geometries and assess solid-state acidities in more complex systems. fu-berlin.de
The effect of hydrogen bonding on the 15N chemical shift of pyridine has also been investigated in different solvent environments. acs.orgnih.gov In aprotic solvents, the chemical shift is primarily influenced by the dielectric constant of the medium. acs.org However, in hydrogen-bonding solvents, significant downfield shifts are observed, providing a measure of the strength of the hydrogen bond interaction. acs.orgnih.gov
Furthermore, this compound has been used to study intramolecular hydrogen bonds. For example, solid-state 15N NMR studies on 2,2'-bipyridinium and 1,10-phenanthrolinium have shown that the intramolecular N-H···N hydrogen bonds in these systems are relatively weak. researchgate.net
The interaction of ligands with metal centers or other binding sites is a key aspect of many chemical and biological processes. This compound provides a direct spectroscopic handle to investigate these binding events.
In the study of metalloproteins, this compound has been used to probe the binding of pyridine-containing inhibitors to the iron-sulfur enzyme IspH. acs.org Hyperfine sublevel correlation (HYSCORE) spectroscopy on 15N-labeled IspH in the presence of a pyridine-based inhibitor revealed a large 14N hyperfine coupling, suggesting that the pyridine nitrogen binds directly to one of the iron atoms in the [Fe4S4] cluster. acs.org Subsequent X-ray crystallography and density functional theory (DFT) calculations confirmed a side-on η² coordination of the nitrogen and the adjacent carbon to the unique fourth iron atom. acs.org
The binding of pyridine to metal complexes has also been investigated using 15N NMR. researchgate.netd-nb.info In a study of solid cobaloximes containing 15N-labeled pyridine, the 15N NMR spectra exhibited residual dipolar coupling to the 59Co nucleus, providing information about the Co-N bond. researchgate.net The principal components of the nitrogen chemical shift tensor, which are sensitive to the electronic structure of the coordination sphere, were also determined. researchgate.net
Furthermore, the development of hyperpolarized 15N-labeled probes, such as deuterated tris(2-pyridylmethyl)amine (B178826) ([15N]TPA-d6), has opened up new possibilities for studying ligand binding in biological systems using MRI. d-nb.info The 15N chemical shift of this probe shows a significant upfield shift upon binding to Zn2+ ions, allowing for the detection of freely available Zn2+ in biological environments. d-nb.info The deuteration of the ligand significantly increases the 15N T1 relaxation time, which is crucial for in vivo imaging applications. d-nb.info
Monitoring Hydrogen Bonding Phenomena with this compound
Materials Science and Surface Chemistry with this compound
The unique properties of this compound make it an invaluable tool for characterizing the structure and properties of various materials, particularly at their surfaces. acs.orgresearchgate.netacs.orgcolostate.edud-nb.info Solid-state NMR (ssNMR) of this compound can provide detailed information about the nature of adsorption sites, surface acidity, and the dynamics of adsorbed molecules.
Solid-state 15N NMR is a powerful technique for studying the structure of nitrogen-containing materials, including those of environmental and industrial relevance. colostate.eduacs.orgcsic.esmdpi.com The low natural abundance and sensitivity of the 15N nucleus have historically posed challenges, but the use of 15N-enriched compounds like this compound can overcome these limitations. csic.esmdpi.com
One application is the study of nitrogen in coals and their precursor materials. csic.es By analyzing the 15N NMR spectra of a maturation series from plant material to coal, researchers have been able to track the transformation of nitrogen functional groups. csic.es These studies have shown that in the early stages of coal formation (peat), nitrogen is predominantly in the form of amides derived from proteins. csic.es As coalification progresses, pyrrolic nitrogen becomes the dominant form in the macromolecular network. csic.es
This compound has also been used as a model adsorbate to study the surfaces of clay minerals. acs.org Solid-state 15N NMR studies of [15N]pyridine adsorbed on hectorite, a type of clay, have revealed different modes of interaction depending on the hydration state of the clay and the nature of the interlayer cations. acs.org On hydrated hectorites, pyridine primarily interacts through hydrogen bonding with interlayer water molecules. acs.org On dehydrated hectorites, the interaction is more complex and can involve direct coordination to the cations or keying into the ditrigonal holes of the silicate (B1173343) structure. acs.org These studies demonstrate the utility of 15N NMR for identifying and distinguishing various surface complexes on mineral surfaces. acs.org
In the field of energetic materials, solid-state 15N NMR measurements on nitro- and amino-substituted nitrogen-containing heterocycles, which are often poorly soluble, have provided valuable structural information. mdpi.com The experimental 15N chemical shifts, when compared with theoretical calculations, can help to understand the effects of substituents on the electronic structure of the ring nitrogens. mdpi.com
Mesoporous silica (B1680970) materials, with their high surface area and ordered pore structures, are widely used in catalysis, separation, and drug delivery. researchgate.netcapes.gov.bracs.orgmdpi.comfu-berlin.deosu.edupsu.edu this compound has emerged as a key mobile NMR sensor for probing the surface acidity and defects of these materials. capes.gov.bracs.orgmdpi.compsu.edu
The interaction of this compound with the silanol (B1196071) (Si-OH) groups on the inner surfaces of mesoporous silica, such as MCM-41 and SBA-15, has been extensively studied by solid-state NMR. researchgate.netcapes.gov.bracs.orgmdpi.comfu-berlin.depsu.edu At low concentrations, all pyridine molecules are involved in hydrogen bonds with the surface silanol groups. capes.gov.bracs.org By analyzing the 15N NMR spectra at low temperatures, where hydrogen bond exchange is slow, it is possible to distinguish between hydrogen-bonded and non-hydrogen-bonded pyridine molecules and to quantify the number of surface silanol groups. capes.gov.bracs.org These studies have determined the surface density of silanol groups to be approximately 3 nm⁻² for MCM-41 and 3.7 nm⁻² for SBA-15. capes.gov.bracs.orgmdpi.com
The 15N chemical shift of the adsorbed this compound also provides information about the acidity of the surface silanol groups. capes.gov.brosu.edupsu.edu By using established correlations between the 15N chemical shift and the geometry of the N-H···O hydrogen bond, the distances in the pyridine-silanol pairs have been estimated. capes.gov.brpsu.edu An adsorption study on mesoporous silica suggested that an acid site with a pKa value of around 2.8 is required to form a quasi-symmetric complex with nearly equal O-H and N-H bond lengths. osu.edu
Furthermore, the dynamics of pyridine molecules on the silica surface can be investigated by analyzing the 15N NMR lineshapes. researchgate.netcapes.gov.bracs.orgfu-berlin.de In MCM-41, which has relatively narrow pores, the reorientation of pyridine is anisotropic, indicating a relatively smooth cylindrical pore surface. capes.gov.bracs.orgfu-berlin.de In contrast, in SBA-15, which has larger pores, the reorientation is isotropic, suggesting a higher degree of surface roughness. researchgate.netcapes.gov.bracs.org These findings provide a detailed picture of the inner surfaces of these important materials. capes.gov.bracs.orgfu-berlin.depsu.edu
Use of this compound as a Mobile NMR Sensor for Surface Acidity
The isotopically labeled compound this compound serves as a highly effective mobile Nuclear Magnetic Resonance (NMR) sensor for characterizing the acidity of solid surfaces, such as those found in mesoporous silica and zeolites. fu-berlin.decapes.gov.br Its utility stems from the high sensitivity of the ¹⁵N chemical shift to its local chemical environment, specifically to hydrogen bonding and protonation states. fu-berlin.de This allows for the differentiation and quantification of various types of acid sites on a catalyst's surface.
Solid-state NMR studies utilizing this compound can distinguish between Lewis acid sites (electron-pair acceptors) and Brønsted acid sites (proton donors). acs.orgresearchgate.net When pyridine adsorbs onto a surface, it interacts with these sites, resulting in measurable changes in its ¹⁵N NMR spectrum. The interaction with Brønsted acid sites leads to the formation of a pyridinium ion, which has a distinctly different chemical shift compared to pyridine interacting with Lewis acid sites or weakly interacting with surface groups like silanols (Si-OH). mit.educhemrxiv.org For instance, the chemical shift range between physisorbed pyridine and the protonated pyridinium ion can be as large as 106 ppm, providing a wide window for assessing acid character. mit.edu
Research on metal-substituted zeolites has demonstrated a clear correlation between the ¹⁵N chemical shift of adsorbed pyridine and the strength of the Lewis acid site. The chemical shift scales with the Mulliken electronegativity of the metal heteroatom (e.g., Ti, Hf, Zr, Sn). mit.eduresearchgate.net This relationship allows the ¹⁵N chemical shift to be used as a robust scale for measuring acid strength. researchgate.net Density functional theory (DFT) calculations have further corroborated these experimental findings, showing a strong correlation between the experimental ¹⁵N chemical shift and the calculated metal-nitrogen bond dissociation energy. researchgate.net
Studies on mesoporous silica materials like MCM-41 and SBA-15 have used this compound to probe the nature and density of surface silanol groups. capes.gov.brmdpi.compsu.edu At low concentrations, all pyridine molecules are observed to form hydrogen bonds with these surface groups. capes.gov.brpsu.edu By analyzing the spectra, researchers can determine the number of accessible acid sites, with densities calculated to be approximately 3 nm⁻² for MCM-41 and 3.7 nm⁻² for SBA-15. capes.gov.br The technique is sensitive enough to distinguish pyridine molecules bound to strong Brønsted or Lewis acid sites from those interacting with weaker silanols or even from a non-hydrogen-bonded "frozen" pyridine phase at low temperatures. capes.gov.bracs.orgchemrxiv.org This makes this compound an invaluable tool for providing detailed molecular models of catalyst surfaces. capes.gov.brresearchgate.net
| Material/Site | ¹⁵N Chemical Shift (ppm) | Site Type | Reference |
|---|---|---|---|
| Pyridinium (Protonated) | ~211 | Strong Brønsted Acid | mit.edu |
| Sn-Beta Zeolite | ~260 | Strong Lewis Acid | mit.edu |
| Sn-MFI Zeolite | ~262 | Lewis Acid | mit.edu |
| Silanol Groups (Si-OH---Py) | ~285 | Weak H-Bonding Site | mit.edu |
| Physisorbed/Free Pyridine | ~317 | Non-Interacting | mit.edu |
Biomedical Applications of this compound
The unique NMR properties of the ¹⁵N nucleus, particularly when enhanced through hyperpolarization techniques, have opened avenues for the use of this compound and its derivatives in biomedical research, primarily in the field of molecular imaging. nih.govnih.gov
Hyperpolarized this compound as Imaging Agents for MRI
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool, but its inherent low sensitivity limits its ability to image metabolic and physiological processes in real-time. Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, leading to a massive signal enhancement in MRI—sometimes by factors of tens of thousands. acs.orgwhiterose.ac.uk this compound and its derivatives have emerged as promising candidates for hyperpolarized MRI contrast agents. nih.govnih.gov
These molecules can be efficiently polarized to high levels using methods like dissolution Dynamic Nuclear Polarization (dDNP) or Signal Amplification by Reversible Exchange (SABRE). nih.govnih.govresearchgate.net The resulting hyperpolarized ¹⁵N signal is strong enough to be detected in single-scan MRI experiments, enabling new applications in molecular imaging. whiterose.ac.uknih.gov The SABRE technique, which uses parahydrogen to transfer polarization, has been shown to be particularly effective for ¹⁵N-labeled compounds like pyridine. nih.govacs.org Successful ¹⁵N MRI of hyperpolarized this compound has been demonstrated, showcasing the feasibility of using these agents for in situ imaging within an MRI scanner. nih.govnih.govacs.org
pH Mapping and Physiological Monitoring using this compound
One of the most significant biomedical applications of hyperpolarized this compound is its use as a pH-sensitive imaging probe. nih.govresearchgate.net The ¹⁵N chemical shift of pyridine is exceptionally sensitive to pH because of the protonation and deprotonation of its nitrogen atom. nih.govresearchgate.net There is a very large difference in the ¹⁵N chemical shift—greater than 90 ppm—between the free base form of pyridine and its protonated (pyridinium) form. nih.govresearchgate.netresearchgate.net
This large chemical shift dispersion over a physiological pH range makes this compound an ultrasensitive probe for detecting minute changes in tissue pH. nih.govresearchgate.netresearchgate.net The pKa of this compound is approximately 5.17, with its ¹⁵N chemical shift showing sharp changes around this value, though it demonstrates sensitivity across a broad pH range of 2.1 to 8.5. rsc.org This characteristic is highly valuable for diagnostic and prognostic purposes, as many diseases, including cancer, are associated with changes in tissue pH. nih.govresearchgate.net By measuring the chemical shift of an injected hyperpolarized this compound agent, it is possible to create a map of regional pH in vivo. researchgate.netrsc.org
While promising, a challenge for these agents is their hyperpolarization lifetime. The spin-lattice relaxation time (T1), which dictates how long the hyperpolarized signal lasts, can be short, especially in biological environments. For example, the T1 of hyperpolarized ¹⁵N-pyridine was found to decrease significantly in blood plasma, limiting the time window available for imaging after injection. rsc.org
| Form | pH Condition | ¹⁵N Chemical Shift Change | Reference |
|---|---|---|---|
| Free Base vs. Protonated Form | pH range 2.1-8.5 | > 90 ppm | nih.govresearchgate.netresearchgate.netrsc.org |
| Non-protonated ¹⁵N-Pyridine | pH 8.4 | T1 relaxation time: 41 s | rsc.org |
| ¹⁵N-Pyridine in Plasma | Physiological | T1 relaxation time: ~11 s | rsc.org |
Future Directions and Emerging Research Avenues for Pyridine 15n
Development of Novel Pyridine-15N Isotope Labeling Strategies
The development of new and efficient methods for incorporating the 15N isotope into pyridine (B92270) rings is a critical area of ongoing research. Current efforts are aimed at overcoming the limitations of existing synthetic routes, which can be multi-step and offer limited yields.
A significant breakthrough is the use of a Zincke activation strategy for nitrogen isotope exchange. chemrxiv.org This approach allows for the direct labeling of a wide array of pyridine derivatives, including complex pharmaceuticals, through a ring-opening and ring-closing mechanism. chemrxiv.orgacs.org Researchers have demonstrated a general method that proceeds via NTf-Zincke imine intermediates, which then undergo ring-closure with commercially available 15NH4Cl, achieving greater than 95% 15N incorporation in many cases. acs.orgchemrxiv.orgchemrxiv.org This strategy is advantageous as it uses the non-enriched compound as a precursor and employs a relatively inexpensive 15N source. nih.govnih.gov
This method's versatility extends to the late-stage labeling of intricate drug molecules and has shown promise for the synthesis of other nitrogen-containing heterocycles like pyrimidines and isoquinolines. chemrxiv.orgnih.gov Furthermore, the reactivity of the Zincke imine intermediates can be harnessed for additional isotopic labeling, such as the deuteration at the C3 and C5 positions of the pyridine ring. acs.orgchemrxiv.org This creates higher mass isotopologs that are valuable for liquid chromatography-mass spectrometry (LCMS) analysis in drug development studies. acs.orgchemrxiv.orgchemrxiv.org The development of such robust and versatile labeling techniques is integral to advancing research in pharmaceuticals and agrochemicals. acs.orgchemrxiv.org
Integration of this compound with Advanced Analytical Techniques
The unique nuclear properties of the 15N isotope make this compound a powerful tool when combined with advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In NMR spectroscopy, 15N labeling is instrumental for hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE). nih.gov SABRE dramatically enhances the NMR signal of 15N, enabling real-time tracking of molecular processes. nih.gov this compound often serves as a model substrate or a co-substrate in the development of hyperpolarized contrast agents for in vivo molecular imaging. nih.gov Recent research has focused on developing heterogeneous SABRE (HET-SABRE) catalysts, which would allow for the production of catalyst-free hyperpolarized agents, a crucial step for biomedical applications. researchgate.net The long relaxation times of 15N nuclei are advantageous for such imaging studies. rsc.org The chemical shift of 15N is also highly sensitive to its chemical environment, making this compound an effective probe for studying surface acidity and defects in materials like mesoporous silica (B1680970). acs.org
The integration of this compound with mass spectrometry is essential for absorption, distribution, metabolism, and excretion (ADMET) studies in drug development. chemrxiv.orgnih.gov The use of stable isotope-labeled compounds allows for the precise quantification and identification of metabolites. The ability to create higher mass isotopologs of pyridine by combining 15N labeling with deuteration further enhances the utility of MS-based analyses. acs.orgchemrxiv.org
Exploration of New Catalytic and Biological Applications for this compound
The application of this compound is expanding into new frontiers of catalysis and biological research, driven by its utility in mechanistic studies and as a tracer.
In catalysis, this compound is used to probe reaction mechanisms. For instance, in the SABRE hyperpolarization technique, the interaction between the 15N-labeled pyridine substrate and the iridium catalyst is a key area of investigation to improve catalytic efficiency. whiterose.ac.uksemanticscholar.org Understanding these interactions at a molecular level can guide the design of more effective catalysts. whiterose.ac.uk
In the biological realm, the development of late-stage 15N-labeling strategies opens the door to studying the metabolic fate of pyridine-containing drugs and bioactive molecules. chemrxiv.orgnih.gov Hyperpolarized 15N-labeled compounds, including pyridine derivatives, are being explored as novel contrast agents for Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). rsc.org These agents could provide previously inaccessible information about physiological and pathological processes at the molecular level. rsc.org For example, the pH-dependent chemical shift of 15N-pyridine can be exploited to probe the pH of biological environments. rsc.org Furthermore, the strategy of attaching 15N-molecular tags to biomolecules is a promising avenue for expanding the scope of hyperpolarized MRI to a wider range of biological targets. rsc.org
Expansion into Multiscale Computational Modeling of this compound Systems
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of this compound in various systems. Multiscale modeling, which combines different levels of theory and computation, is particularly promising for studying complex phenomena. nih.gov
At the quantum mechanical (QM) level, density functional theory (DFT) calculations are used to predict the 15N NMR chemical shielding tensors of pyridine and its derivatives. acs.orgmdpi.com These calculations help in the interpretation of experimental NMR spectra and provide insights into the electronic structure and environment of the nitrogen atom. acs.orgresearchgate.net The agreement between calculated and experimental values is generally good, allowing for the confident assignment of spectral features. mdpi.com
For larger and more complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) and QM/Continuum models are employed. nih.gov These approaches treat the region of interest (e.g., the this compound molecule) with a high level of quantum theory, while the surrounding environment (e.g., a solvent or a biological macromolecule) is described with a more computationally efficient classical method. nih.govresearchgate.net This multiscale approach is crucial for modeling phenomena such as photoinduced processes in composite systems or the interaction of pyridine with the surfaces of nanoparticles. researchgate.net Future developments in multiscale modeling, potentially incorporating machine learning and quantum computing, are expected to provide even more accurate and detailed simulations of this compound systems, accelerating the design of new materials and molecular probes. nih.govfrontiersin.org
Q & A
Q. How is Pyridine-15N synthesized and characterized in isotopic labeling studies?
this compound is typically synthesized via isotopic substitution using 15N-enriched precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy, where the 15N isotope’s distinct nuclear spin (I = 1/2) enables precise tracking of molecular environments. For example, 15N NMR spectra can resolve hyperfine splitting patterns due to J-coupling with adjacent protons, critical for confirming isotopic incorporation . Purity validation (e.g., ≥98% isotopic enrichment) is achieved via mass spectrometry or elemental analysis, with storage in inert atmospheres (e.g., argon) to prevent degradation .
Q. What are the key spectroscopic applications of this compound in mechanistic studies?
this compound is widely used in hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) to enhance NMR sensitivity. For instance, in QUASR-SABRE experiments, 15N-labeled pyridine enables real-time monitoring of catalytic polarization transfer at low magnetic fields (e.g., 0.05 T), with signal-to-noise ratios optimized through radiofrequency pulsing parameters . Researchers should calibrate excitation pulses (e.g., 90-degree pulses) and account for linewidth broadening caused by solvent interactions (e.g., CD3OD) .
Q. How can researchers ensure reproducibility in experiments involving this compound?
Reproducibility requires meticulous documentation of experimental conditions:
- Concentration : 20 mM this compound in CD3OD.
- Catalyst : 1 mM concentration for SABRE-based studies.
- Temperature : Controlled to avoid thermal depolarization. Raw data (e.g., NMR spectra) should be archived in appendices, with processed data (e.g., signal build-up curves) included in the main text .
Advanced Research Questions
Q. How do researchers resolve contradictions in 15N NMR signal interpretation across experimental setups?
Discrepancies in signal width or polarization efficiency (e.g., between SABRE and QUASR-SABRE) often stem from variations in magnetic field homogeneity, catalyst performance, or solvent deuteration. A methodological approach includes:
Q. What strategies optimize this compound’s utility in multi-dimensional NMR studies?
Q. How can this compound be integrated into computational models of reaction mechanisms?
Combine experimental 15N NMR data with density functional theory (DFT) calculations to map electronic environments. For example:
- Chemical shift matching : Validate computed 15N shifts against experimental values (Δδ < 5 ppm acceptable).
- Kinetic modeling : Use hyperpolarization build-up curves to infer catalytic turnover rates. Discrepancies between experimental and theoretical data may highlight overlooked solvent effects or transition-state approximations .
Methodological and Ethical Considerations
What frameworks guide the formulation of research questions involving isotopic labeling?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
